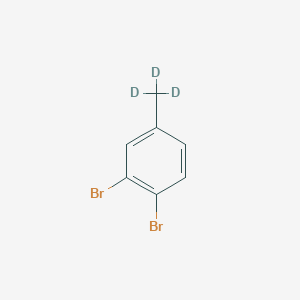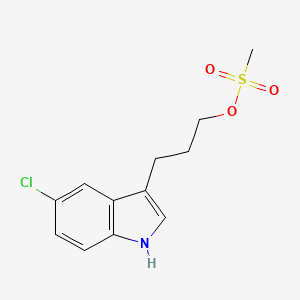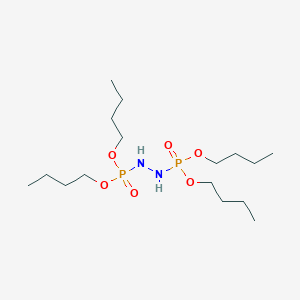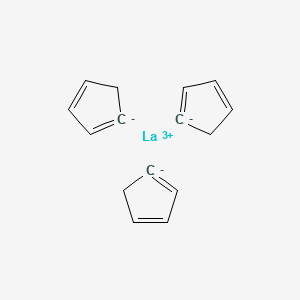
3-(2-Methoxyethoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethoxy)propane-1,2-diol is an organic compound with the molecular formula C₆H₁₄O₄ and a molecular weight of 150.173 g/mol . It is a diol, meaning it contains two hydroxyl groups, and it also features a methoxyethoxy group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propane-1,2-diol typically involves the reaction of 1-chloro-2-methoxyethane with glycerol in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyethoxy)propane-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form ethers or other derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce ethers. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyethoxy)propane-1,2-diol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyethoxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methoxyethoxy group can also participate in various chemical interactions, contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-(2-Methoxyethoxy)propane-1,2-diol include:
- 2-methyl-1,3-propanediol
- 3-(2-ethoxyethoxy)propane-1,2-diol
- 3-(2-hydroxyethoxy)propane-1,2-diol
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain applications where these properties are desired .
Eigenschaften
CAS-Nummer |
122202-39-5 |
|---|---|
Molekularformel |
C6H14O4 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3-(2-methoxyethoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H14O4/c1-9-2-3-10-5-6(8)4-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
MTVRYEOLUOHZHC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(CO)O |
Verwandte CAS-Nummern |
122202-39-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


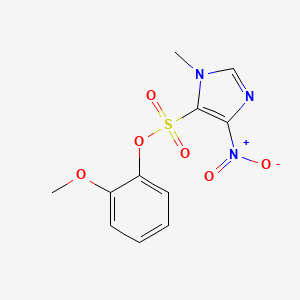
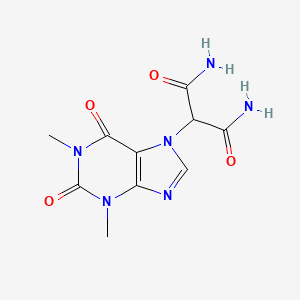


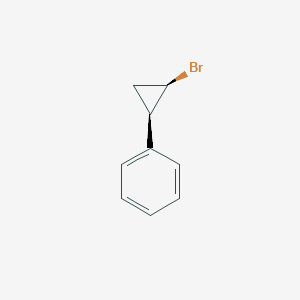
![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
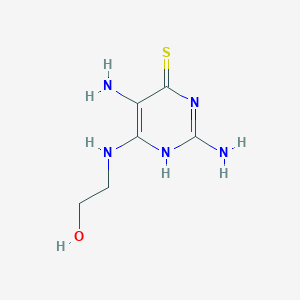

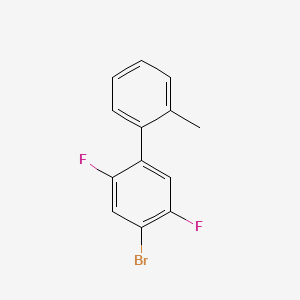
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
